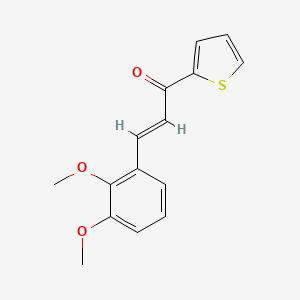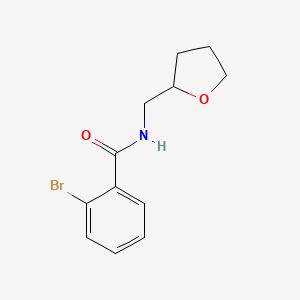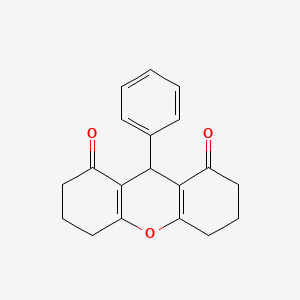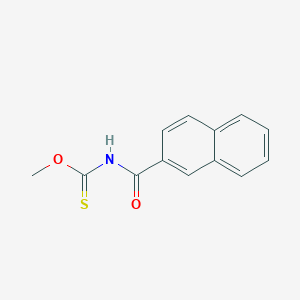
3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Übersicht
Beschreibung
3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one, also known as DPT, is a synthetic compound that belongs to the chemical class of phenylindoles. It was first synthesized in the 1970s and has since gained attention from researchers due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to act on multiple targets in the body. In oncology, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurology, this compound has been shown to reduce oxidative stress and inflammation, two processes that are implicated in the pathogenesis of neurodegenerative diseases. In immunology, this compound has been shown to modulate the activity of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In oncology, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurology, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. In immunology, this compound has been shown to modulate the production of cytokines and chemokines, which are important mediators of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile tool for researchers. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity at high doses, which requires careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several future directions for research on 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one. In oncology, future studies could focus on optimizing the synthesis method to increase the yield and purity of the compound, as well as investigating its potential as a combination therapy with other anticancer agents. In neurology, future studies could focus on elucidating the exact mechanism of action of this compound, as well as investigating its potential as a therapeutic agent in human clinical trials. In immunology, future studies could focus on investigating the immunomodulatory effects of this compound in various disease models, as well as developing novel formulations to improve its solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent. In neurology, this compound has been studied for its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response, suggesting its potential as an immunomodulatory agent.
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-13-6-3-5-11(15(13)18-2)8-9-12(16)14-7-4-10-19-14/h3-10H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAIVTMCGXHWPX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B3844548.png)
![butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3844564.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B3844575.png)

![{2-[(4-bromobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B3844594.png)


![9-[(benzyloxy)methyl]-3-methyl-9H-carbazole](/img/structure/B3844607.png)
![2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B3844613.png)
![7-hydroxy-6-nitro-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B3844616.png)
![3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B3844620.png)


